

# A Technical Guide to the Structural Elucidation of 4-(2-Methylphenoxy)aniline

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## Compound of Interest

Compound Name: 4-(2-methylphenoxy)aniline

Cat. No.: B186193

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## Abstract

This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of **4-(2-methylphenoxy)aniline** (CAS No: 56705-83-0). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details an integrated analytical workflow. It moves beyond procedural lists to explain the scientific rationale behind the selection of techniques, experimental design, and data interpretation. By synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, this guide establishes a self-validating system to unambiguously confirm the molecular structure, connectivity, and purity of the target compound.

## Introduction and Core Objectives

**4-(2-methylphenoxy)aniline** is a diaryl ether derivative, a structural motif present in numerous biologically active compounds and advanced materials. The precise arrangement of its constituent atoms—the connectivity of the aniline and cresol moieties through an ether linkage and the specific ortho position of the methyl group—is critical to its chemical properties and potential applications. Incorrect structural assignment can lead to flawed research conclusions and wasted resources in development pipelines.

The primary objective of this guide is to present a logical and efficient workflow for the definitive confirmation of the structure of **4-(2-methylphenoxy)aniline**. This process relies on the

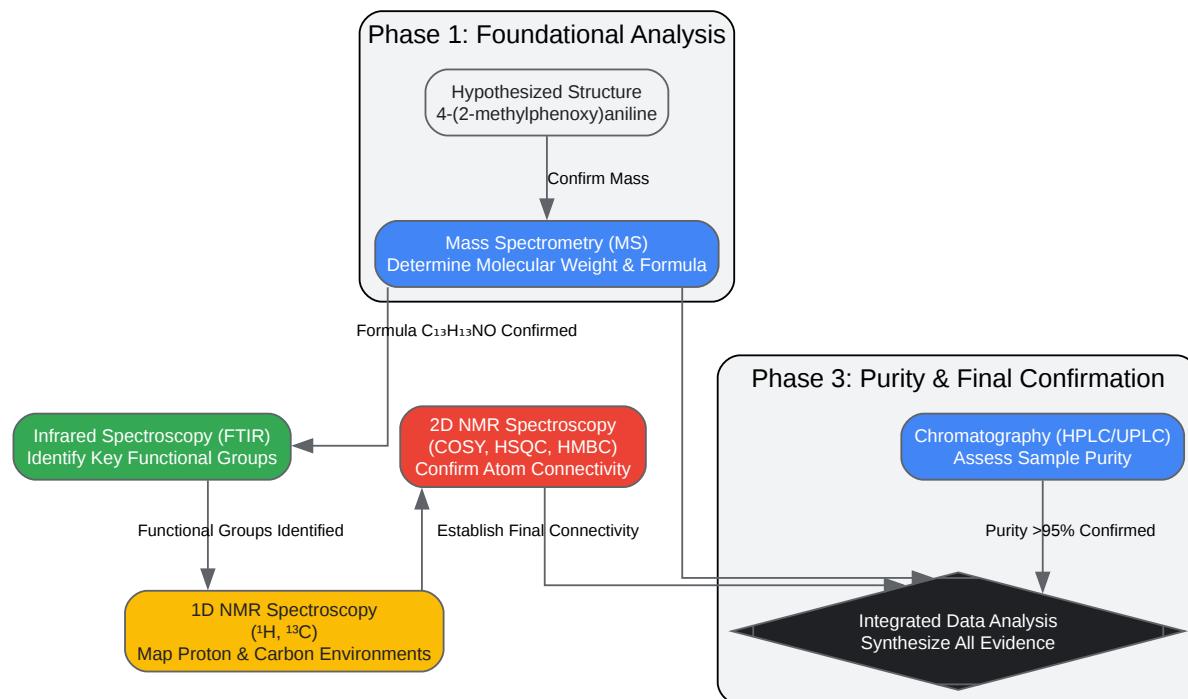
synergistic application of multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle.

Core Scientific Pillars:

- Unambiguous Confirmation: To move from a hypothesized structure to a confirmed one with the highest degree of confidence.
- Methodological Rationale: To explain why specific techniques and parameters are chosen to solve the specific structural questions posed by this molecule.
- Data Integration: To demonstrate how data from disparate analyses are woven together to form a single, coherent structural conclusion.

## The Elucidation Workflow: A Strategic Overview

The structural confirmation of a synthesized or isolated compound is a systematic process. It begins with establishing the molecular formula and then meticulously mapping the atomic connectivity. Purity assessment is an integral and parallel step throughout this workflow.

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Caption: A strategic workflow for the structural elucidation of **4-(2-methylphenoxy)aniline**.

## Phase 1: Foundational Analysis - Mass Spectrometry

3.1. Expertise & Rationale Mass spectrometry (MS) is the first critical step, as it provides the molecular weight (MW) of the compound. For **4-(2-methylphenoxy)aniline** ( $C_{13}H_{13}NO$ ), the expected monoisotopic mass is 199.0997 g/mol .<sup>[1]</sup> High-resolution mass spectrometry (HRMS) is superior to nominal mass techniques because it can confirm the elemental composition, a self-validating measure that severely constrains possible molecular formulas.

### 3.2. Experimental Protocol (HRMS - ESI-Q-TOF)

- Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the same solvent containing 0.1% formic acid. The acid is crucial for promoting protonation to form the  $[M+H]^+$  ion in positive ion mode.
- Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
- Parameters:
  - Ionization Mode: Positive ESI
  - Mass Range: 50-500 m/z
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 120 °C
  - Infusion Flow Rate: 5  $\mu$ L/min
- Data Acquisition: Acquire the full scan spectrum. The presence of a prominent ion at m/z 200.1070 (for  $[C_{13}H_{14}NO]^+$ ) confirms the molecular formula.

3.3. Data Interpretation: Fragmentation Analysis Tandem MS (MS/MS) provides structural insights by fragmenting the parent ion. The fragmentation patterns of aromatic ethers and amines are well-documented.<sup>[2][3][4][5]</sup> Key expected cleavages for  $[M+H]^+$  of **4-(2-methylphenoxy)aniline** include:

- Cleavage of the C-O ether bond: This is a common fragmentation pathway for aryl ethers and can lead to characteristic fragment ions.<sup>[2][3]</sup>
- Loss of small neutral molecules: Aromatic amines may lose molecules like HCN.<sup>[2]</sup>

These fragmentation patterns provide preliminary evidence for the connectivity of the aromatic rings through the ether linkage.

## Phase 2: Functional Group and Connectivity

### Mapping

### Infrared (IR) Spectroscopy: Functional Group Identification

4.1.1. Expertise & Rationale Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.<sup>[6]</sup> For **4-(2-methylphenoxy)aniline**, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-O ether linkage, and the substituted aromatic rings.

#### 4.1.2. Experimental Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation like KBr pelleting is needed, which increases efficiency and reproducibility.<sup>[7]</sup>
- Data Acquisition: Record the spectrum from 4000 to 500  $\text{cm}^{-1}$ .
- Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) absorbances.

#### 4.1.3. Expected Data and Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity	Rationale
3450-3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH <sub>2</sub> )	Medium	Confirms the presence of the primary amine. Often appears as a doublet.
3100-3000	C-H Aromatic Stretch	Ar-H	Medium-Weak	Indicates the presence of aromatic rings.
2950-2850	C-H Aliphatic Stretch	Methyl (-CH <sub>3</sub> )	Medium-Weak	Confirms the methyl group.
~1600 & ~1500	C=C Aromatic Ring Stretch	Aromatic Ring	Strong	Characteristic skeletal vibrations of the benzene rings.
1270-1200	C-O Aryl Ether Stretch	Ar-O-Ar	Strong	A key indicator for the diaryl ether linkage. <sup>[8]</sup>
850-750	C-H Out-of-Plane Bending	Aromatic Substitution	Strong	The pattern of these bands can provide clues about the substitution patterns (1,4- and 1,2-disubstituted rings). <sup>[9]</sup>

(Reference Data from<sup>[6][9][10]</sup>)

# Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

4.2.1. Expertise & Rationale NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

## 4.2.2. Experimental Protocol (500 MHz Spectrometer)

- Sample Preparation: Dissolve 5-10 mg of the sample in  $\sim$ 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for amines as it allows for the clear observation of the exchangeable  $-\text{NH}_2$  protons.
- $^1\text{H}$  NMR: Acquire a standard proton spectrum. This will show the number of distinct proton environments, their integration (ratio), and their splitting patterns (J-coupling).
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
- 2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
- 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
- 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting the different fragments of the molecule, such as linking the two aromatic rings across the ether oxygen.

## 4.2.3. Predicted NMR Data and Interpretation

The structure of **4-(2-methylphenoxy)aniline** has 11 unique proton signals and 13 unique carbon signals. The predicted chemical shifts are based on established additive models and spectral databases.[\[11\]](#)[\[12\]](#)[\[13\]](#)

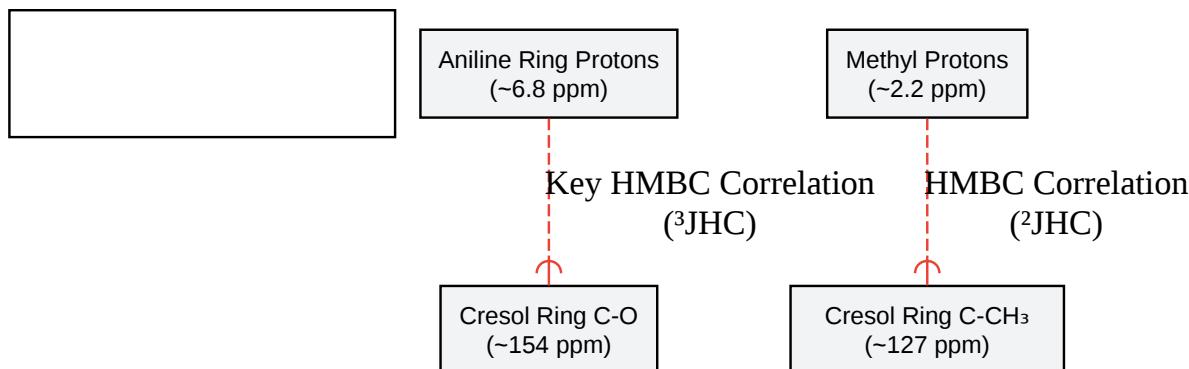
Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{DMSO-d}_6$ )

Atom(s)	Predicted <sup>1</sup> H Shift (ppm)	Predicted <sup>13</sup> C Shift (ppm)	Multiplicity / Notes
-NH <sub>2</sub>	~5.1	-	Broad singlet, exchangeable
-CH <sub>3</sub>	~2.2	~16	Singlet
Ar-H (Aniline ring)	~6.6 - 7.0	~115 - 122	Doublets, part of an AA'BB' system
Ar-H (Cresol ring)	~6.9 - 7.2	~112 - 131	Multiplets, complex pattern
Ar-C (Aniline ring)	-	~140-145	Quaternary carbons (C-N, C-O)
Ar-C (Cresol ring)	-	~127, ~154	Quaternary carbons (C-CH <sub>3</sub> , C-O)

(Note: Precise shifts can vary based on solvent and concentration. Predictions are for illustrative purposes.)

### Connecting the Pieces with 2D NMR

The HMBC experiment is the ultimate validation tool. It provides the long-range correlations that bridge the molecular fragments.



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Caption: Key HMBC correlations confirming the ether linkage and methyl group position.

- Crucial Correlation: A proton on the aniline ring (ortho to the ether, ~6.8 ppm) will show a 3-bond correlation ( $^3\text{JHC}$ ) to the carbon atom of the cresol ring that is bonded to the ether oxygen (~154 ppm). This single correlation definitively proves the connectivity between the two rings through the ether linkage.
- Methyl Position: The methyl protons (~2.2 ppm) will show strong 2- and 3-bond correlations to the carbons of the cresol ring, confirming its attachment point and the ortho substitution pattern.

## Phase 3: Purity Assessment & Final Confirmation

5.1. Expertise & Rationale Structural elucidation is only meaningful on a pure sample. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer as a detector (LC-MS), is the gold standard for assessing the purity of non-volatile organic compounds.[14][15][16] The goal is to develop a method that shows a single, sharp, symmetrical peak for the target compound, demonstrating the absence of significant impurities.

### 5.2. Experimental Protocol (UPLC-MS)

- Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system with a PDA (Photodiode Array) detector and a single quadrupole mass spectrometer. A C18 reversed-phase column is a standard choice for compounds of this polarity.
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. The acid improves peak shape and ionization efficiency. A typical gradient might run from 10% B to 95% B over 5-10 minutes.
- Detection:
  - PDA: Monitor across a range of wavelengths (e.g., 210-400 nm) to detect any impurities that may have different chromophores.
  - MS: Use Selected Ion Monitoring (SIM) for the  $[\text{M}+\text{H}]^+$  ion ( $\text{m/z}$  200.1) to confirm the identity of the main peak.

- Purity Calculation: Purity is determined by the area percentage of the main peak in the PDA chromatogram. A purity level of >95% is typically required for research applications.

## Conclusion: Synthesizing the Evidence

The structural elucidation of **4-(2-methylphenoxy)aniline** is complete when all pieces of analytical data converge to support the proposed structure and rule out all reasonable alternatives.

- HRMS confirms the elemental formula: C<sub>13</sub>H<sub>13</sub>NO.
- FTIR identifies the required functional groups: -NH<sub>2</sub>, Ar-O-Ar, -CH<sub>3</sub>, and substituted aromatic rings.
- <sup>1</sup>H and <sup>13</sup>C NMR account for all 13 protons and 13 carbons in their correct chemical environments and ratios.
- 2D NMR unequivocally establishes the atomic connectivity, including the crucial aniline-oxygen-cresol linkage and the ortho-position of the methyl group.
- HPLC/UPLC verifies the purity of the sample analyzed.

This integrated and self-validating workflow provides the highest level of scientific confidence in the assigned structure, forming a robust foundation for any subsequent research or development activities.

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